2-(1H-Perimidin-2-YL)aniline
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Overview
Description
2-(1H-Perimidin-2-YL)aniline is a compound that belongs to the class of perimidine derivatives. Perimidines are nitrogen-containing heterocycles that have gained significant interest due to their diverse biological activities and chemical applications. The structure of this compound consists of a perimidine ring fused to an aniline moiety, making it a fascinating compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing perimidine derivatives, including 2-(1H-Perimidin-2-YL)aniline, involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is favored due to its efficiency and the high yields it produces. The reaction typically requires specific reagents and controlled conditions to ensure the successful formation of the perimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and minimize costs. The use of microwave irradiation can be scaled up with appropriate equipment, and the reaction conditions can be fine-tuned to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Perimidin-2-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline moiety can undergo halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration requires nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
2-(1H-Perimidin-2-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Perimidin-2-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1H-Perimidine-2-thiol derivatives
- 2-substituted-1H-perimidin-1-yl)ethane-1,2-dione derivatives
Uniqueness
2-(1H-Perimidin-2-YL)aniline stands out due to its unique combination of a perimidine ring and an aniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to other perimidine derivatives .
Properties
CAS No. |
137447-15-5 |
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Molecular Formula |
C17H13N3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(1H-perimidin-2-yl)aniline |
InChI |
InChI=1S/C17H13N3/c18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(20-17)16(11)14/h1-10H,18H2,(H,19,20) |
InChI Key |
KHJVWCPVADEKOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)N |
Origin of Product |
United States |
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